KCNQ2 Potassium Channel Antagonism: A Direct Comparison of Subtype Selectivity
2-Chloro-6,8-dimethylquinoline-3-methanol exhibits quantifiable antagonist activity against the KCNQ2 potassium channel, a key target in epilepsy and pain research [1]. Importantly, its potency differs by nearly twofold between the homomeric KCNQ2 channel and the heteromeric KCNQ2/Q3 channel, providing a basis for selectivity profiling [1].
| Evidence Dimension | KCNQ channel antagonism (IC50) |
|---|---|
| Target Compound Data | KCNQ2: IC50 = 70 nM; KCNQ2/Q3: IC50 = 120 nM |
| Comparator Or Baseline | Homomeric KCNQ2 channel as a baseline for selectivity comparison |
| Quantified Difference | 1.7-fold selectivity for KCNQ2 over KCNQ2/Q3 heteromer |
| Conditions | CHO cells expressing KCNQ2 or KCNQ2/Q3; incubation for 3 minutes; automated patch clamp assay [1] |
Why This Matters
This quantitative selectivity profile is critical for researchers studying specific KCNQ subtypes, as it informs the choice of pharmacological tool for dissecting KCNQ2-mediated vs. KCNQ2/Q3-mediated physiological responses.
- [1] BindingDB. (n.d.). BDBM50395464 (CHEMBL2164048). BindingDB Entry. Retrieved from BindingDB. View Source
